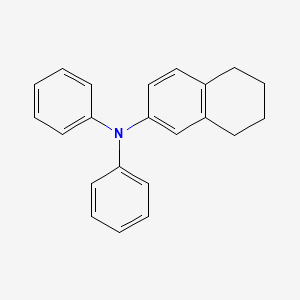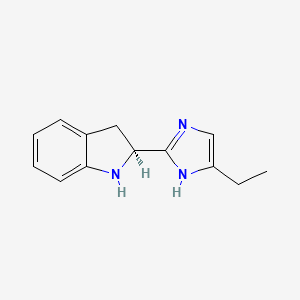
(S)-2-(5-Ethyl-1H-imidazol-2-yl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(5-Ethyl-1H-imidazol-2-yl)indoline is a chiral compound featuring an indoline backbone substituted with an ethyl group on the imidazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available indoline and 5-ethyl-1H-imidazole.
Reaction Steps:
Reaction Conditions: These steps generally require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods:
Scale-Up Considerations: Industrial production may involve optimizing reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or other reducing agents.
Substitution: The indoline and imidazole rings can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and other electrophiles.
Major Products:
Oxidation Products: Oxidized derivatives of the indoline and imidazole rings.
Reduction Products: Reduced forms of the compound, potentially altering the electronic properties.
Substitution Products: Halogenated or nitrated derivatives, which may exhibit different reactivity and properties.
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, influencing the selectivity and efficiency of the process.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Protein Binding: It can be used to study protein-ligand interactions, aiding in the design of new drugs.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Therapeutic Applications: Potential therapeutic applications include anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: It may be employed in the production of pharmaceuticals, contributing to the development of new treatments.
Molecular Targets and Pathways:
Enzyme Interaction: The compound may interact with specific enzymes, altering their activity and affecting downstream biological processes.
Receptor Binding: It can bind to certain receptors, modulating signal transduction pathways and influencing cellular responses.
Mechanistic Insights:
Binding Affinity: The compound’s binding affinity to its targets can be studied using various biochemical and biophysical techniques.
Pathway Modulation: Understanding how the compound modulates biological pathways can provide insights into its therapeutic potential.
Comparación Con Compuestos Similares
(S)-2-(5-Methyl-1H-imidazol-2-yl)indoline: Similar structure with a methyl group instead of an ethyl group.
(S)-2-(5-Propyl-1H-imidazol-2-yl)indoline: Similar structure with a propyl group instead of an ethyl group.
(S)-2-(5-Isopropyl-1H-imidazol-2-yl)indoline: Similar structure with an isopropyl group instead of an ethyl group.
Uniqueness:
Ethyl Group Influence: The presence of the ethyl group in (S)-2-(5-Ethyl-1H-imidazol-2-yl)indoline may influence its reactivity, binding affinity, and overall properties compared to its methyl, propyl, and isopropyl analogs.
Chirality: The chiral nature of the compound adds an additional layer of complexity, potentially affecting its interactions with biological targets and its overall activity.
Propiedades
Fórmula molecular |
C13H15N3 |
|---|---|
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
(2S)-2-(5-ethyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H15N3/c1-2-10-8-14-13(15-10)12-7-9-5-3-4-6-11(9)16-12/h3-6,8,12,16H,2,7H2,1H3,(H,14,15)/t12-/m0/s1 |
Clave InChI |
HLMZQXTXYVUGHN-LBPRGKRZSA-N |
SMILES isomérico |
CCC1=CN=C(N1)[C@@H]2CC3=CC=CC=C3N2 |
SMILES canónico |
CCC1=CN=C(N1)C2CC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



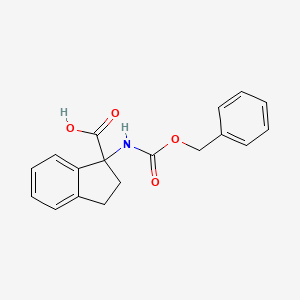

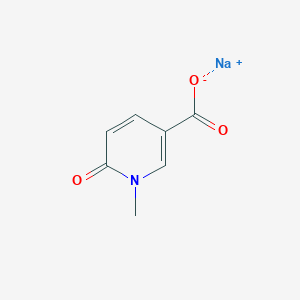
![2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13105288.png)
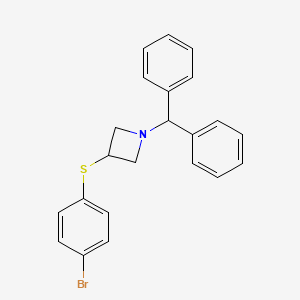
![2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile](/img/structure/B13105297.png)
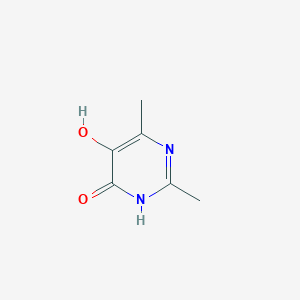
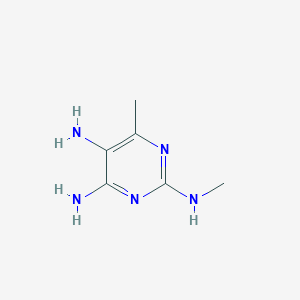
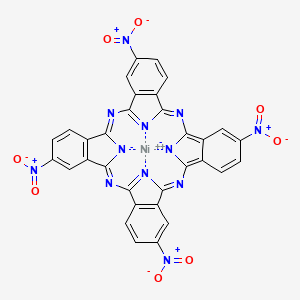

![Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate](/img/structure/B13105309.png)
